molecular formula C8H6BrClN2O B12875613 2-Chloro-5-bromo-6-methoxybenzimidazole

2-Chloro-5-bromo-6-methoxybenzimidazole

Cat. No.: B12875613
M. Wt: 261.50 g/mol
InChI Key: QONDAZXQUZHHOM-UHFFFAOYSA-N
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Description

2-Chloro-5-bromo-6-methoxybenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to an imidazole ring, with chlorine, bromine, and methoxy substituents at specific positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-bromo-6-methoxybenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.

    Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and bromine substituents.

    Cyclization: The halogenated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

    Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a suitable methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-bromo-6-methoxybenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.

    Coupled Products: Complex molecules with extended aromatic systems can be synthesized through coupling reactions.

Scientific Research Applications

2-Chloro-5-bromo-6-methoxybenzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.

    Material Science: It is explored for its potential use in organic electronics and as a corrosion inhibitor.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromo-6-methoxybenzimidazole involves:

    Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.

    Pathways: The compound interferes with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

    Binding Interactions: It forms hydrogen bonds and hydrophobic interactions with its molecular targets, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-bromo-6-methylbenzimidazole
  • 2-Chloro-5-bromo-6-ethoxybenzimidazole
  • 2-Chloro-5-bromo-6-hydroxybenzimidazole

Uniqueness

2-Chloro-5-bromo-6-methoxybenzimidazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where methoxy substitution enhances biological activity or chemical stability.

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

6-bromo-2-chloro-5-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H6BrClN2O/c1-13-7-3-6-5(2-4(7)9)11-8(10)12-6/h2-3H,1H3,(H,11,12)

InChI Key

QONDAZXQUZHHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N2)Cl)Br

Origin of Product

United States

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